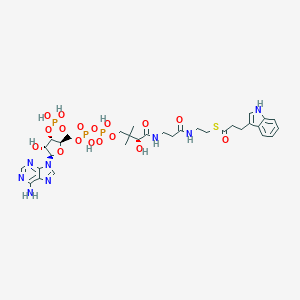

3-Indolepropionyl-coenzyme A

Description

Properties

CAS No. |

144319-97-1 |

|---|---|

Molecular Formula |

C32H45N8O17P3S |

Molecular Weight |

938.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(1H-indol-3-yl)propanethioate |

InChI |

InChI=1S/C32H45N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-6,13,16-17,21,25-27,31,36,43-44H,7-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/t21-,25-,26-,27+,31-/m1/s1 |

InChI Key |

IXFKVXFSQBQASQ-GRBGHKMPSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |

Other CAS No. |

144319-97-1 |

Synonyms |

3-indolepropionyl-CoA 3-indolepropionyl-coenzyme A coenzyme A, 3-indolepropionyl IPCoA |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 3 Indolepropionyl Coenzyme a

Precursor Pathways and Enzymatic Activation of Indolepropionate

The journey to 3-IP-CoA begins with the formation of its precursor, Indole-3-propionic acid (IPA). This process is a testament to the complex interplay between dietary components and the metabolic machinery of the gut microbiome.

Pathways Leading to Indolepropionic Acid (IPA) Formation

Indole-3-propionic acid is a product of tryptophan metabolism, predominantly carried out by anaerobic bacteria residing in the gastrointestinal tract. The primary pathway involves the deamination of tryptophan. Several species of gut bacteria are known to produce IPA from tryptophan. This conversion is a key step that makes IPA available for subsequent activation to 3-IP-CoA.

Coenzyme A Ligases and Thioesterification Mechanisms in Indole (B1671886) Metabolism

The transformation of IPA into its activated form, 3-IP-CoA, is accomplished through the action of Coenzyme A (CoA) ligases, also known as acyl-CoA synthetases. This enzymatic step is critical as it prepares IPA for participation in various downstream metabolic processes by forming a high-energy thioester bond with Coenzyme A.

Acyl-CoA synthetases catalyze the activation of carboxylic acids in a two-step mechanism that is dependent on ATP. In the first step, the carboxylate group of the substrate (in this case, IPA) attacks the α-phosphate of ATP, leading to the formation of an acyl-adenylate intermediate and the release of pyrophosphate. The second step involves the nucleophilic attack by the thiol group of Coenzyme A on the acyl-adenylate, resulting in the formation of the acyl-CoA thioester and the release of AMP. This two-step process ensures the efficient conversion of a low-energy carboxylic acid into a high-energy thioester.

The substrate specificity of CoA ligases can vary significantly. Some are highly specific for a particular carboxylic acid, while others exhibit broader promiscuity, acting on a range of related molecules. Research into enzymes that activate aromatic carboxylic acids has revealed a spectrum of specificities.

For instance, studies on Pseudomonas putida have identified distinct phenylacyl-CoA ligase activities that are induced by different aromatic carboxylic acids. One of these, a phenylpropyl-CoA ligase, shows activity towards phenylpropanoic acid, a compound structurally similar to indolepropionic acid, suggesting a potential for interaction. Furthermore, an acyl-CoA synthetase from Pseudomonas putida has been shown to be active with a variety of both aliphatic and aromatic substrates, including phenylacetic and phenoxyacetic acids, highlighting the potential for broad substrate acceptance within this enzyme family. nih.gov

While a specific indolepropionyl-CoA synthetase has not been extensively characterized, the existence of such an enzyme is strongly implied by the detection of 3-IP-CoA and its metabolites. It is plausible that one or more of the acyl-CoA synthetases present in the gut microbiota, or even host enzymes, possess the capability to activate IPA. The human Acyl-CoA Synthetase Medium-chain family member 2A (ACSM2A) has been genetically linked to IPA metabolism, suggesting it may play a role in its activation or subsequent metabolic steps. nih.govnih.gov

Microbial Contributions to 3-Indolepropionyl-coenzyme A Biosynthesis

The gut microbiota is the primary source of IPA and, by extension, the likely site for the initial enzymatic formation of 3-IP-CoA. Several bacterial species have been identified as key players in the production of IPA from tryptophan.

Key microbial contributors to IPA synthesis include:

Clostridium sporogenes

Clostridium botulinum

Clostridium caloritolerans

Peptostreptococcus anaerobius

Peptostreptococcus asaccharolyticus nih.gov

The presence of genes encoding for acyl-CoA synthetases in the genomes of these and other gut bacteria supports the hypothesis that these microorganisms are equipped to convert the IPA they produce into its activated CoA thioester. The broad substrate tolerance observed in some bacterial acyl-CoA ligases further suggests that enzymes primarily involved in the metabolism of other aromatic or fatty acids could also be responsible for the activation of indolepropionate. nih.gov

Interactive Data Table: Key Enzymes and Organisms in 3-Indolepropionyl-coenzyme A Biosynthesis

| Enzyme/Protein Family | Specific Enzyme/Gene (Example) | Organism(s) | Role | Substrate(s) | Product(s) |

| Tryptophan-Metabolizing Enzymes | Tryptophan deaminating enzymes | Clostridium sporogenes, Peptostreptococcus anaerobius | Formation of IPA precursor | Tryptophan | Indole-3-propionic acid |

| Acyl-CoA Synthetases | Phenylacyl-CoA Ligase | Pseudomonas putida | Activation of aromatic carboxylic acids | Phenylpropanoic acid, Cinnamic acid | Phenylpropionyl-CoA, Cinnamoyl-CoA |

| Acyl-CoA Synthetases | Acyl-CoA Synthetase (Broad specificity) | Pseudomonas putida | Activation of various aliphatic and aromatic acids | Acetic acid, Phenylacetic acid | Acetyl-CoA, Phenylacetyl-CoA |

| Acyl-CoA Synthetases | ACSM2A | Homo sapiens | Potential role in IPA metabolism | Indole-3-propionic acid (putative) | 3-Indolepropionyl-coenzyme A (putative) |

Metabolic Transformations and Enzymatic Fate of 3 Indolepropionyl Coenzyme a

Oxidative Degradation via Acyl-Coenzyme A Dehydrogenases

The initial step in the metabolism of many acyl-CoA derivatives is catalyzed by a class of flavin-dependent enzymes known as acyl-CoA dehydrogenases. In the context of IPCoA, the medium-chain acyl-coenzyme A dehydrogenase (MCAD) plays a crucial role.

Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to effectively dehydrogenate 3-indolepropionyl-CoA (IPCoA), which serves as a competent pseudosubstrate for the enzyme. The reaction catalyzed by MCAD converts IPCoA to trans-3-indoleacryloyl-CoA (IACoA). A key feature of this product is its chromophoric nature, exhibiting a characteristic UV-vis absorption spectrum with a maximum absorbance at 367 nm and a molar extinction coefficient (ε) of 26,500 M⁻¹ cm⁻¹. This property of IACoA allows for the direct spectrophotometric measurement of the conversion from substrate to product, providing a convenient method for assaying MCAD activity.

Studies have demonstrated that IPCoA is a specific substrate for MCAD among the various acyl-CoA dehydrogenases. Other acyl-CoA dehydrogenases, such as those specific for short-chain or long-chain acyl-CoAs, exhibit little to no significant activity with IPCoA. The apparent kinetic constants for the reaction of MCAD with IPCoA have been determined, with a Kₘ value of 50 µM for human MCAD, which is comparable to the Kₘ for octanoyl-CoA, the preferred natural substrate for this enzyme. This indicates a significant affinity of MCAD for IPCoA.

The mechanism of the MCAD-catalyzed reaction with IPCoA involves more than a simple dehydrogenation. Transient kinetic analyses have revealed that the formation of the enzyme-product complex (MCAD-IACoA) occurs in a two-step process. The initial fast step is the formation of a collision complex (E-IACoA), which is then followed by a slower isomerization step to form a more stable complex (E*-IACoA), a process that is suggested to involve conformational changes in the protein structure.

The interaction of IACoA with the FAD cofactor in MCAD results in distinct spectral changes, with absorption peaks appearing at 490, 417, and 355 nm. The magnitude of these peaks is pH-dependent, increasing as the pH decreases. Further investigation into the pH dependence of the kinetic parameters has shown that while the equilibrium constant for the initial collision complex formation (K_c) is relatively independent of pH, the rate constants for the isomerization step (k₂ and k₋₂) are strongly pH-dependent. Both k₂ and k₋₂ show a sigmoidal dependence on pH, with pKₐ values of 7.53 and 8.30, respectively. This suggests the involvement of an enzyme active site group in the interaction with IACoA, and the pKₐ of this group is perturbed upon the isomerization of the enzyme-product complex.

In addition to its dehydrogenase activity, where electrons are typically transferred to the electron-transferring flavoprotein (ETF), MCAD can also exhibit oxidase activity with certain pseudosubstrates like IPCoA. In this oxidase reaction, molecular oxygen acts as the electron acceptor. While the binding of normal physiological substrates to MCAD tends to suppress the reactivity of the reduced enzyme with oxygen, the use of bulky, non-physiological substrates like IPCoA leads to a significant oxidase reaction. Mechanistic studies suggest that with these types of substrates, multiple reduced enzyme species may react with molecular oxygen. In the absence of a primary electron acceptor, MCAD can slowly but significantly dehydrogenate IPCoA under aerobic conditions, leading to the formation of trans-cinnamoyl-CoA.

The catalytic activity of MCAD is dependent on its flavin adenine dinucleotide (FAD) cofactor. In the dehydrogenation of IPCoA, the FAD cofactor is reduced by the substrate. The reaction is believed to proceed through the formation of an intermediary species that has the electronic properties of a reduced flavin and the conjugated product, IACoA.

Sequential mixing stopped-flow techniques have been employed to probe the microscopic pathway of this oxidative half-reaction. These studies have helped to delineate the sequence of events during the transfer of electrons from the reduced enzyme-substrate complex to an external electron acceptor. The data support a model where the enzyme-catalyzed oxidative half-reaction involves the formation of a collision complex between the reduced enzyme-substrate intermediate and the electron acceptor.

Peroxisomal Acyl-Coenzyme A Oxidase Activities and IPCoA

Beyond the mitochondrial MCAD, 3-indolepropionyl-CoA has also been identified as a substrate for peroxisomal acyl-CoA oxidase 1 (ACOX1). ACOX1 is a flavoenzyme that catalyzes the initial and rate-limiting step in the classical peroxisomal fatty acid beta-oxidation pathway. Similar to the MCAD-catalyzed reaction, the ACOX1-catalyzed oxidation of IPCoA results in the formation of trans-3-indoleacryloyl-CoA. The characteristic absorbance of this product at 367 nm is utilized to directly measure the enzymatic activity of ACOX1 in tissue extracts. In this reaction, electrons are transferred to molecular oxygen, which generates hydrogen peroxide as a byproduct.

Linkages to Beta-Oxidation Analogous Pathways and Other Acyl-CoA Transformations

The initial dehydrogenation of IPCoA by both mitochondrial and peroxisomal enzymes is the first step in a pathway that is analogous to the beta-oxidation of fatty acids. In classical beta-oxidation, the trans-enoyl-CoA intermediate is subsequently hydrated and then oxidized to a 3-ketoacyl-CoA, which is then cleaved to release acetyl-CoA.

While direct evidence for the complete beta-oxidation of IPCoA in mammals is not extensively documented in the reviewed literature, studies in plants provide a compelling analogy. In Arabidopsis thaliana, indole-3-butyric acid (IBA), an auxin precursor, is converted to the active auxin indole-3-acetic acid (IAA) through a peroxisomal beta-oxidation process. This pathway involves enzymes that are homologous to those in fatty acid beta-oxidation, including an acyl-CoA oxidase/dehydrogenase (IBR3), an enoyl-CoA hydratase-like enzyme (IBR10), and a short-chain dehydrogenase/reductase (IBR1).

Furthermore, the anaerobic metabolism of indoleacetate in the bacterium Azoarcus evansii has been shown to involve a cluster of genes that encode for enzymes of a beta-oxidation pathway, including an acyl-CoA dehydrogenase and a fusion protein with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. These findings in other biological systems suggest that the product of IPCoA dehydrogenation, trans-3-indoleacryloyl-CoA, could potentially be a substrate for subsequent enzymes in a beta-oxidation-like pathway.

L-3-hydroxyacyl-CoA dehydrogenase (L-3-HADH) is the enzyme that catalyzes the third step in the mitochondrial beta-oxidation spiral, the NAD⁺-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This enzyme is crucial for the metabolism of fatty acids.

In the context of a beta-oxidation pathway for IPCoA, following the initial dehydrogenation to trans-3-indoleacryloyl-CoA, a hydration step catalyzed by an enoyl-CoA hydratase would be required to form 3-hydroxy-3-indolepropionyl-CoA. This hydroxylated intermediate would then be the putative substrate for L-3-hydroxyacyl-CoA dehydrogenase. As mentioned, a fusion protein containing a 3-hydroxyacyl-CoA dehydrogenase domain is involved in the anaerobic degradation of indoleacetate in bacteria, lending support to the potential for such a reaction to occur with indole-derived acyl-CoAs. However, direct experimental evidence demonstrating the activity of mammalian L-3-hydroxyacyl-CoA dehydrogenase with 3-hydroxy-3-indolepropionyl-CoA was not found in the reviewed scientific literature.

Data Tables

Table 1: Spectral Properties of the MCAD-IACoA Complex

| Feature | Wavelength (nm) |

| IACoA Absorbance Maximum | 367 |

| MCAD-IACoA Complex Peaks | 490, 417, 355 |

Table 2: pH-Dependent Kinetic Parameters of MCAD-IACoA Isomerization

| Parameter | Value | Description |

| pKₐ₁ | 7.53 | pKₐ of the enzyme active site group in the initial E-IACoA collision complex. |

| pKₐ₂ | 8.30 | pKₐ of the enzyme active site group after isomerization to the E*-IACoA complex. |

Regulation of 3 Indolepropionyl Coenzyme a Metabolic Pathways

Regulatory Mechanisms of General Coenzyme A Biosynthesis Affecting IPCoA Pool

The availability of 3-Indolepropionyl-coenzyme A is fundamentally dependent on the intracellular pool of Coenzyme A (CoA). The universal biosynthesis of CoA is a conserved five-step enzymatic pathway that begins with the vitamin pantothenate (Vitamin B5). The regulation of this general pathway dictates the amount of free CoA available to be converted into specific acyl-CoAs, including IPCoA.

The primary and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate, a reaction catalyzed by a family of enzymes known as pantothenate kinases (PANKs). mdpi.commdpi.comnih.gov These enzymes act as key sensors of the cell's metabolic state. The activity of PANK isoforms is subject to potent feedback inhibition by CoA and its thioester derivatives, particularly acetyl-CoA. mdpi.comresearchgate.net When levels of acetyl-CoA and other acyl-CoAs are high, PANK activity is suppressed, thereby downregulating the entire CoA synthesis pathway and limiting the potential for IPCoA formation.

The final enzyme in the pathway, Coenzyme A synthase (COASY), is also a point of control. Mammalian COASY activity can be suppressed by feedback from CoA and its thioesters, providing another layer of regulation to prevent the excessive accumulation of the final product. mdpi.com

Furthermore, the entire CoA biosynthetic machinery can be regulated as a collective. Studies have shown that the five enzymes of the pathway can assemble into a metabolic complex. The formation of this complex is dynamic and can be strongly induced by cellular conditions such as serum starvation and oxidative stress, suggesting that cells can upregulate the entire pathway in response to specific stresses. nih.gov Conversely, signaling pathways related to growth factors and insulin (B600854) can downregulate the assembly of this complex. nih.gov This higher-order regulation ensures that the production of the CoA pool, and thus the substrate for IPCoA synthesis, is matched to cellular needs.

| Regulatory Point | Enzyme(s) | Mechanism | Effect on IPCoA Pool |

| Rate-Limiting Step | Pantothenate Kinase (PANK) | Feedback inhibition by CoA and acetyl-CoA. mdpi.comresearchgate.net | Decreases available CoA, thus limiting IPCoA synthesis. |

| Final Synthesis Step | Coenzyme A Synthase (COASY) | Feedback inhibition by CoA and CoA thioesters. mdpi.com | Restricts final CoA production, indirectly limiting IPCoA synthesis. |

| Pathway Assembly | All 5 CoA biosynthetic enzymes | Upregulated by oxidative stress and serum starvation. nih.gov | Increases overall CoA synthesis, potentially increasing IPCoA pool. |

| Signal Transduction | PANK | Regulated by signaling pathways (e.g., PI3K-AKT). researchgate.net | Links CoA synthesis to growth signals, influencing IPCoA availability. |

Enzyme-Level Regulation through Allosteric and Covalent Modulation

The primary enzyme responsible for the synthesis of IPCoA is an acyl-CoA synthetase (or ligase), which catalyzes the ATP-dependent ligation of 3-indolepropionic acid (IPA) to Coenzyme A. wikipedia.org The activity of this specific enzyme is subject to direct and rapid control through allosteric regulation and covalent modification.

Allosteric regulation occurs when a molecule binds to the enzyme at a site other than the active site (an allosteric site), causing a conformational change that either activates or inhibits the enzyme. wikipedia.org While specific allosteric regulators of an indolepropionyl-CoA synthetase are not fully characterized, enzymes of this class are known to be regulated by various metabolites. For instance, ATP, a required substrate, can also act as an allosteric activator for some related acyl-CoA oxidases, linking enzyme activity to the energy state of the cell. nih.gov It is plausible that other metabolites from related pathways could act as allosteric effectors, fine-tuning IPCoA production based on cellular needs.

Another form of regulation observed in similar enzymes is substrate inhibition , where the enzyme's activity is paradoxically decreased at very high concentrations of its own substrate. An indoleacetate-CoA ligase that is also active with indolepropionate has been shown to be inhibited by high concentrations of its substrates. This mechanism can prevent the runaway production of the acyl-CoA product when the precursor acid accumulates.

Covalent modification involves the attachment or removal of a chemical group, such as a phosphate (B84403) or acetyl group, to the enzyme, which alters its activity. Phosphorylation, mediated by protein kinases, and dephosphorylation, by phosphatases, is a common covalent modification that can switch an enzyme between more active and less active states. The activity of COASY, the final enzyme in general CoA synthesis, is known to be regulated by phosphorylation of tyrosine residues, which affects its interaction with signaling proteins. mdpi.com Similar covalent modifications could regulate the specific synthetase for IPCoA, integrating its activity with broader cellular signaling networks.

Transcriptional and Translational Control of Enzymes Involved in IPCoA Metabolism

Long-term regulation of IPCoA levels is achieved by controlling the amount of the relevant metabolic enzymes through the processes of gene transcription and translation. This ensures that the cell can adapt its metabolic capacity to sustained changes in substrate availability or product demand.

The expression of the gene encoding the acyl-CoA synthetase that produces IPCoA can be regulated by the availability of its substrate. For example, the operon containing the gene for an indoleacetate-CoA ligase in the bacterium Aromatoleum aromaticum is induced by its substrate, demonstrating a direct link between precursor availability and enzyme synthesis.

A critical mechanism for the transcriptional regulation of genes involved in indole (B1671886) metabolism is the aryl hydrocarbon receptor (AHR) . nih.govnih.gov The AHR is a ligand-activated transcription factor that can be bound and activated by a wide variety of molecules, including numerous tryptophan and indole derivatives. nih.govpsu.eduoup.com Upon binding a ligand like IPA or a related metabolite, the AHR translocates to the nucleus, dimerizes with its partner protein ARNT, and binds to specific DNA sequences to control the expression of target genes. nih.gov This provides a direct mechanism for the products of tryptophan metabolism to regulate gene expression, potentially including the very enzymes that metabolize them, creating a feedback or feed-forward loop. The AHR can also interact with other signaling pathways, such as those involved in inflammation, thereby integrating IPCoA metabolism with other cellular processes. nih.gov

The transcriptional regulation of acyl-CoA synthetases is a key control point in fatty acid metabolism, where transcription factors coordinate the expression of these enzymes in response to different dietary conditions and in a tissue-specific manner. plos.org A similar logic likely applies to the synthetase for IPCoA, allowing for its production to be tailored to specific physiological contexts.

Metabolic Feedback and Cross-Pathway Regulatory Interactions

The metabolism of IPCoA is not an isolated pathway but is deeply integrated with other metabolic networks, most notably the metabolism of its precursor, the amino acid tryptophan. This integration is managed through feedback mechanisms and cross-pathway regulation.

Metabolic Feedback: A common regulatory motif in metabolism is feedback inhibition, where the product of a pathway inhibits an earlier step. In the context of IPCoA, two levels of feedback are highly relevant:

Direct Product Inhibition: Long-chain acyl-CoA synthetases are often inhibited by their own products, the long-chain acyl-CoAs. It is therefore highly probable that the indolepropionyl-CoA synthetase is subject to feedback inhibition by its product, IPCoA. This mechanism prevents the excessive accumulation of IPCoA when it is not being consumed by downstream pathways.

Feedback to the Precursor Pathway: The precursor of IPCoA, 3-indolepropionic acid (IPA), is a microbial metabolite of tryptophan. mdpi.comresearchgate.net Remarkably, IPA has been shown to act as an allosteric inhibitor of anthranilate synthase (TrpE), the enzyme that catalyzes the first committed step in tryptophan biosynthesis in Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov By mimicking the natural feedback inhibitor tryptophan, IPA can shut down the entire tryptophan synthesis pathway. nih.govnih.gov This represents a powerful cross-pathway feedback loop, where a downstream metabolite directly controls the flux of its parent pathway.

Cross-Pathway Interactions: The regulation of IPCoA metabolism is also influenced by the broader metabolic state. The kynurenine (B1673888) pathway is the major route for tryptophan degradation in mammals. nih.govnih.gov The activity of this pathway, which is often upregulated during inflammatory conditions, can divert tryptophan away from the pathways that produce indole derivatives like IPA, thereby reducing the substrate available for IPCoA synthesis. nih.govmdpi.com Furthermore, as indole derivatives, including kynurenine, are ligands for the AHR, changes in tryptophan metabolism can have widespread effects on gene expression, creating a complex web of cross-pathway regulatory interactions that indirectly influence IPCoA levels. nih.govmdpi.com

| Interaction Type | Effector Molecule | Target Enzyme/Pathway | Mechanism | Regulatory Outcome |

| Direct Feedback | 3-Indolepropionyl-CoA (IPCoA) | Indolepropionyl-CoA Synthetase | Product Inhibition | Prevents excessive IPCoA accumulation. |

| Cross-Pathway Feedback | 3-Indolepropionic Acid (IPA) | Anthranilate Synthase (TrpE) | Allosteric Inhibition nih.govnih.gov | Reduces flux through the tryptophan biosynthesis pathway. |

| Cross-Pathway Interaction | Inflammatory Signals | Indoleamine 2,3-dioxygenase (IDO1) | Upregulation | Diverts tryptophan to the kynurenine pathway, reducing IPA precursor availability. nih.govmdpi.com |

| Cross-Pathway Interaction | Indole Derivatives (e.g., Kynurenine) | Aryl Hydrocarbon Receptor (AHR) | Ligand-activated transcription | Alters expression of numerous genes, integrating tryptophan metabolism with immunity and other processes. nih.govmdpi.com |

Advanced Analytical Methodologies for 3 Indolepropionyl Coenzyme a Research

Spectrophotometric and Spectroscopic Assays Utilizing Chromophoric Properties of Derivatives

The inherent chemical properties of indole (B1671886) derivatives provide a basis for spectrophotometric detection. The reaction product of 3-IP-CoA, trans-3-indoleacryloyl-CoA (IACoA), possesses a distinct chromophore that allows for direct measurement. nih.gov

The enzymatic conversion of 3-IP-CoA by enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) results in the formation of IACoA. This product exhibits a characteristic ultraviolet-visible (UV-vis) absorption spectrum, which is instrumental for monitoring the reaction progress. nih.gov The chromophoric nature of IACoA enables researchers to directly measure the conversion of the substrate to the product without relying on signals from enzyme-bound components or coupling electron acceptors. nih.gov

Key spectral properties of the derivative trans-3-indoleacryloyl-CoA are summarized below:

| Derivative | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) |

| trans-3-indoleacryloyl-CoA | 367 nm | 26,500 M⁻¹ cm⁻¹ |

Table 1: Spectroscopic properties of the chromophoric derivative of 3-Indolepropionyl-coenzyme A used in spectrophotometric assays. Data sourced from nih.gov.

This direct spectrophotometric assay is a valuable tool for kinetic studies and for probing the environment of the enzyme's active site. nih.gov The interaction between IACoA and an enzyme can lead to characteristic absorption peaks, providing insights into the formation of the enzyme-product complex. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of acyl-CoA species, including 3-IP-CoA, offering high sensitivity and specificity. nih.gov This method is particularly advantageous for analyzing complex biological samples where numerous metabolites are present. acs.org

In LC-MS analysis of acyl-CoAs, reversed-phase chromatography is often employed to separate the compounds based on their hydrophobicity before they enter the mass spectrometer. nih.govnih.gov For detection, positive electrospray ionization (ESI) is commonly used, as acyl-CoAs are efficiently ionized under these conditions. nih.govnih.gov A characteristic fragmentation pattern for all acyl-CoA species, including 3-IP-CoA, involves the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507 Da) during MS/MS analysis. nih.govacs.org This common fragmentation is the basis for targeted analytical methods like multiple reaction monitoring (MRM) and neutral loss scanning, which significantly enhance selectivity. nih.govacs.org

High-resolution mass spectrometry (HRMS), often performed on instruments like quadrupole-Orbitrap or QTOF mass spectrometers, provides highly accurate mass measurements, enabling the confident identification of metabolites and the resolution of isobaric interferences. nih.goviitpkd.ac.inchemrxiv.org This capability is crucial for comprehensive acyl-CoA profiling in complex biological extracts. nih.govresearchgate.net

HRMS allows for the creation of extracted ion chromatograms with very narrow mass-to-charge ratio (m/z) windows (e.g., ± 3-6 ppm), which greatly improves the signal-to-noise ratio and selectivity for target analytes like 3-IP-CoA. nih.govresearchgate.net The combination of precise mass measurement and retention time data provides strong evidence for the identification of specific acyl-CoAs in a sample. nih.gov This untargeted or semi-targeted approach is powerful for discovering unexpected changes in acyl-CoA metabolism under different physiological or pathological conditions. iitpkd.ac.in

For accurate and precise absolute quantification, isotope dilution mass spectrometry is the gold standard. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte of interest (e.g., ¹³C- or ¹⁵N-labeled 3-IP-CoA) to the sample at the earliest stage of preparation. nih.govnih.gov

The internal standard, being chemically identical to the endogenous analyte, co-elutes during chromatography and experiences similar ionization and fragmentation behavior in the mass spectrometer. nih.gov It also compensates for any loss of analyte during sample extraction and processing. nih.govnih.gov By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, a highly accurate concentration can be determined. nih.gov This approach is critical for obtaining reliable quantitative data on acyl-CoA pool sizes, which is essential for metabolic flux analysis and understanding disease states. nih.gov

The table below summarizes typical parameters for LC-MS/MS methods applicable to acyl-CoA analysis.

| Parameter | Description | Typical Values/Conditions |

| Chromatography | ||

| Column | Stationary phase used for separation | C8 or C18 reversed-phase nih.govnih.gov |

| Mobile Phase | Solvents used to elute analytes | Gradient of acetonitrile (B52724) and water with an ion-pairing agent or modifier (e.g., ammonium (B1175870) hydroxide) nih.govnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Method for generating ions | Positive Electrospray Ionization (ESI) nih.govnih.gov |

| Analysis Mode | Technique for mass analysis | Multiple Reaction Monitoring (MRM), Neutral Loss Scan, High-Resolution MS nih.govacs.orgnih.gov |

| Key Fragmentation | Characteristic fragmentation for identification | Neutral loss of 507 Da nih.govacs.org |

| Quantification | ||

| Method | Approach for determining concentration | Isotope Dilution using stable isotope-labeled internal standards nih.govnih.gov |

Table 2: General parameters for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of acyl-CoAs.

Enzyme-Coupled Detection Systems and Methodological Considerations

Enzyme-coupled assays provide an alternative or complementary approach to direct spectrophotometric or MS-based methods. These systems typically rely on a series of enzymatic reactions that produce a readily detectable signal, such as a change in absorbance or fluorescence. mdpi.comnih.gov

A common strategy for acyl-CoA synthetase activity, which produces acyl-CoAs like 3-IP-CoA, involves coupling the reaction to other enzymes. For instance, the formation of the acyl-CoA can be linked to acyl-CoA oxidase, which dehydrogenates the acyl-CoA and produces hydrogen peroxide (H₂O₂). nih.govresearchgate.net This H₂O₂ can then be used by catalase in the presence of methanol (B129727) to form formaldehyde, which reacts with a chromogenic reagent to produce a colored dye that can be measured spectrophotometrically. nih.govresearchgate.net Another approach is to measure the release of coenzyme A (CoASH) from a reaction using a reagent like dithiobisnitrobenzoic acid (DTNB), which reacts with the free thiol group of CoASH to produce a colored product. nih.gov

Methodological Considerations: When developing and utilizing enzyme-coupled assays, several factors must be carefully considered:

Specificity: The coupling enzymes must be highly specific for their substrates to avoid side reactions and interference from other metabolites in the sample extract. mdpi.com

Interfering Substances: Biological samples can contain compounds that interfere with the enzymes or the detection chemistry. For example, endogenous reducing agents can interfere with assays that measure NAD⁺/NADH conversion. mdpi.com Therefore, appropriate controls and sample preparation procedures are essential.

Calibration: Careful calibration with known standards of the analyte is crucial for accurate quantification. mdpi.com

While these coupled assays can be robust and suitable for high-throughput screening, they may lack the specificity and multiplexing capabilities of LC-MS methods. mdpi.comnih.gov

Structural Biology and Mechanistic Insights into Enzymes Interacting with 3 Indolepropionyl Coenzyme a

Molecular Architecture of Acyl-Coenzyme A Dehydrogenases and Ligases

The molecular architecture of ACADs is tailored to their function. For instance, the well-studied medium-chain acyl-CoA dehydrogenase (MCAD) has a substrate-binding pocket that can accommodate a range of acyl-CoA chain lengths, with a preference for octanoyl-CoA. In contrast, long-chain acyl-CoA dehydrogenase (LCAD) possesses a larger and wider substrate-binding cavity, which allows it to metabolize bulkier substrates, including branched-chain fatty acids. This variation in the size and shape of the active site cavity is a key determinant of the substrate specificity among different ACADs.

Acyl-CoA ligases, also known as acyl-CoA synthetases, are another class of enzymes that interact with acyl-CoA molecules. These enzymes catalyze the "activation" of fatty acids by forming a thioester bond with coenzyme A. This is an essential first step for their participation in both anabolic and catabolic pathways. Structurally, acyl-CoA ligases are typically composed of a large N-terminal domain and a smaller C-terminal domain. The active site is situated at the interface of these two domains. These enzymes exhibit a "domain shuffling" characteristic, where the arrangement of subdomains can vary, leading to a diverse pattern of organization within the family. A key feature in determining the substrate specificity of acyl-CoA ligases is a hydrophobic pocket designed to accommodate the acyl or aroyl portion of the carboxylic acid substrate. The dimensions and chemical nature of this pocket dictate the enzyme's preference for substrates based on their length, branching, or the presence of aromatic groups.

Active Site Conformational Dynamics and Substrate Recognition

The binding of a substrate to the active site of an enzyme is a dynamic process that often involves conformational changes in both the enzyme and the substrate. In the case of enzymes interacting with 3-Indolepropionyl-coenzyme A (IPCoA), the recognition process is guided by the specific chemical properties of the indole (B1671886) moiety and the propionyl-CoA chain.

For medium-chain acyl-CoA dehydrogenase (MCAD), 3-Indolepropionyl-coenzyme A acts as a competent pseudosubstrate. The interaction of the product of its dehydrogenation, trans-3-indoleacryloyl-CoA (IACoA), with MCAD has been studied, revealing a two-step binding process. The initial, rapid step involves the formation of a collision complex between the enzyme and the substrate (E-IACoA). This is followed by a slower isomerization step, which involves changes in the protein structure, leading to a more stable enzyme-substrate complex (E*-IACoA) nih.gov. This two-step process suggests that the active site undergoes a conformational adjustment upon initial substrate binding to achieve an optimal orientation for catalysis.

The active site of ACADs is lined with a number of key amino acid residues that are crucial for substrate recognition and binding. In MCAD, residues such as F252, T255, V259, T96, T99, A100, L103, Y375, and the catalytic glutamate E376, define the binding pocket. The acyl chain of the substrate is positioned between the flavin ring of FAD and the catalytic glutamate residue. While the precise interactions for 3-Indolepropionyl-coenzyme A have not been structurally elucidated, it is likely that the indole ring of IPCoA would be accommodated within the hydrophobic portion of the active site. Aromatic residues within the active site, such as tyrosine or tryptophan, could potentially engage in π-stacking interactions with the indole ring, contributing to substrate recognition and binding affinity. Site-directed mutagenesis studies on other enzymes with aromatic substrates have shown that mutating such residues can significantly alter substrate preference.

The recognition of the acyl chain length and any branching is determined by the shape and size of the binding cavity. For instance, in very-long-chain acyl-CoA dehydrogenase (VLCAD), the substitution of bulkier residues like glutamine and glutamate (found in MCAD) with smaller glycine residues creates a deeper binding pocket that can accommodate longer acyl chains. This principle of steric complementarity is fundamental to substrate recognition across the ACAD family and would apply to the binding of the propionyl chain of 3-Indolepropionyl-coenzyme A.

Role of the Coenzyme A Moiety (e.g., 3',5'-ADP) in Enzyme-Substrate Complex Formation and Stability

The coenzyme A (CoA) moiety of 3-Indolepropionyl-coenzyme A plays a critical and multifaceted role in the formation and stability of the enzyme-substrate complex. The CoA molecule itself is a complex structure, consisting of a 3',5'-adenosine diphosphate (ADP) group, a pantothenic acid (vitamin B5) unit, and a β-mercaptoethylamine group, which forms the thioester bond with the acyl group.

Upon binding to an acyl-CoA dehydrogenase, the CoA moiety establishes numerous interactions with the enzyme. The pantetheine arm of CoA positions the acyl group, in this case, the 3-indolepropionyl group, deep within the active site cavity, in close proximity to the FAD cofactor and the catalytic glutamate residue. This precise positioning is essential for efficient catalysis.

The 3',5'-ADP portion of CoA typically resides closer to the surface of the enzyme and forms extensive interactions that anchor the substrate to the enzyme. In short- and medium-chain acyl-CoA synthetases, highly conserved arginine residues are predicted to form important interactions with the 5'- and 3'-phosphate groups of CoA nih.gov. Kinetic studies have confirmed that these arginine residues are critical for CoA binding and catalysis nih.gov. The interaction between the enzyme and the 3'-phosphate group of CoA is particularly important for discriminating between CoA and 3'-dephospho-CoA, indicating a specific recognition mechanism for the phosphorylated adenosine moiety nih.gov.

Furthermore, the binding of the CoA moiety can induce conformational changes in the enzyme that are necessary for catalysis. For example, in some acyl-CoA ligases, the binding of CoA triggers a domain alternation that encloses the active site, creating a catalytically competent conformation. The interactions between the CoA and the enzyme, particularly the hydrogen bonding network involving the ADP moiety, are crucial for stabilizing this closed and active conformation.

In the context of the two-step binding of trans-3-indoleacryloyl-CoA to MCAD, the isomerization from the initial collision complex to the more stable complex is likely influenced by the establishment of these extensive interactions between the CoA moiety and the enzyme nih.gov. This conformational change, driven by the binding energy of the entire substrate molecule, including the CoA part, ensures the optimal alignment of the 3-indolepropionyl group for the subsequent chemical reaction.

Implications for Catalytic Efficiency and Substrate Specificity

The structural and dynamic features of the interaction between an enzyme and 3-Indolepropionyl-coenzyme A have direct implications for the enzyme's catalytic efficiency and substrate specificity. The ability of an enzyme to effectively bind and orient this substrate determines the rate at which it can be converted to its product.

The substrate specificity of acyl-CoA ligases is largely dictated by the nature of the hydrophobic binding pocket for the acyl group. Short-chain acyl-CoA ligases often have a shallow pocket with a conserved tryptophan residue at the base, which sterically hinders the binding of longer acyl chains. In contrast, enzymes that accommodate larger or aromatic substrates have a more spacious and often differently shaped binding pocket. The ability of an acyl-CoA ligase to activate 3-indolepropionic acid would depend on the presence of a binding pocket that can favorably interact with the indole ring.

Ultimately, the interplay between the molecular architecture of the active site, the conformational dynamics upon substrate binding, and the specific interactions with both the indole moiety and the coenzyme A portion of the substrate collectively determine the catalytic efficiency and substrate specificity of enzymes acting on 3-Indolepropionyl-coenzyme A.

Genetic and Omics Approaches in 3 Indolepropionyl Coenzyme a Metabolism

Identification and Functional Characterization of Genes Encoding IPCoA-Related Enzymes

The precise genetic basis for the biosynthesis and metabolism of 3-Indolepropionyl-coenzyme A is an active area of investigation. While the complete enzymatic pathway is not fully elucidated in any single organism, research on the biosynthesis of its precursor, indole-3-propionic acid (IPA), in gut microbes like Clostridium sporogenes provides significant clues.

The formation of IPCoA from IPA would be catalyzed by an acyl-CoA synthetase (or ligase), a class of enzymes that activates carboxylic acids by forming a thioester bond with coenzyme A. The specific gene encoding an enzyme with a preference for indole-3-propionic acid has yet to be definitively identified. However, functional characterization of related enzymes provides a framework for its discovery. For instance, propionyl-CoA synthetase (prpE), which activates propionate, belongs to a large superfamily of enzymes that could contain members with activity towards structurally similar molecules like IPA. ebi.ac.uk

In the primary IPA-producing bacterium, Clostridium sporogenes, the pathway proceeds from tryptophan through intermediates like indolelactic acid and indoleacrylic acid. nih.gov This known pathway involves CoA-activated intermediates, specifically indoleacryloyl-CoA, which is subsequently reduced to IPA by an acyl-CoA dehydrogenase. nih.govnih.gov This indicates that in the biosynthesis of IPA, a CoA-activated precursor is involved, rather than IPCoA being formed directly from IPA. The potential for IPCoA to be formed from IPA in other metabolic contexts (e.g., catabolism or as a precursor for other indole-containing compounds) remains. Identifying the responsible acyl-CoA synthetase would likely involve screening candidate genes from organisms known to metabolize IPA and confirming their substrate specificity through heterologous expression and in vitro enzyme assays.

Table 1: Candidate Enzyme Families for IPCoA-Related Metabolism

| Enzyme/Gene Family | Reaction Catalyzed | Relevance to IPCoA Metabolism | Known Examples & Organisms |

|---|---|---|---|

| Acyl-CoA Synthetases (ACS) | R-COOH + ATP + CoA-SH → R-CO-S-CoA + AMP + PPi | Catalyzes the formation of IPCoA from IPA. This is the most direct hypothetical route to IPCoA synthesis from its precursor acid. | Propionyl-CoA synthetase (prpE) in Salmonella enterica; Medium-chain acyl-CoA ligases (ACSM2A/B) in humans. ebi.ac.uknih.gov |

| Phenyllactate Dehydratase Activator (fldI) | Activates the FldBC dehydratase complex | Characterized as an acyl-CoA ligase that is essential for the conversion of indolelactate to indoleacrylate, a key step in IPA biosynthesis. nih.gov | Clostridium sporogenes |

| Acyl-CoA Dehydrogenases | Reduction of an α,β-unsaturated acyl-CoA | Reduces indoleacryloyl-CoA to form indole-3-propionic acid in the final step of its biosynthesis. A reverse reaction is theoretically possible. | Acyl-CoA dehydrogenase (acdA) in Clostridium sporogenes. nih.gov |

Genetic Engineering and Metabolic Engineering Strategies for Pathway Manipulation

Metabolic engineering offers a powerful toolkit for manipulating the production of IPCoA or its precursor, IPA. By applying rational design principles, microbial cell factories, such as Escherichia coli, can be engineered to overproduce these target molecules from simple carbon sources. pnnl.govpurdue.edu Strategies generally focus on increasing precursor supply, redirecting carbon flux towards the desired product, and eliminating competing metabolic pathways.

To enhance the production of IPCoA, engineering efforts would target several key areas:

Increasing Precursor Pools: The primary precursors for IPCoA are indole-3-propionic acid and Coenzyme A. Engineering strains for IPA overproduction would involve upregulating the metabolic pathway from tryptophan. This can be achieved by overexpressing genes from the tryptophan synthesis pathway and the specific IPA biosynthesis cluster (e.g., the fld genes from Clostridium).

Enhancing Pathway Flux: Once a candidate gene for the IPCoA-forming enzyme (e.g., an indolepropionyl-CoA synthetase) is identified, its overexpression can help pull flux from the IPA pool towards IPCoA. Balancing the expression levels of all pathway enzymes is critical to avoid the accumulation of toxic intermediates and ensure efficient conversion. pnnl.gov

Eliminating Competing Pathways: To maximize carbon flow towards IPCoA, genes responsible for diverting precursors into competing pathways can be knocked out. For example, deleting pathways that degrade tryptophan or IPA would increase their intracellular availability. Similarly, in engineered hosts like E. coli, deleting native fermentative pathways (e.g., those producing lactate, acetate, or ethanol) can improve the yields of heterologous products. nih.govnih.gov

Cofactor Engineering: The activation of IPA to IPCoA by a synthetase is an energy-dependent process requiring ATP. Ensuring a sufficient and balanced supply of ATP is crucial for maximizing pathway efficiency.

Table 2: Metabolic Engineering Strategies for Manipulating IPCoA-Related Pathways

| Strategy | Target | Genetic Modification Example | Expected Outcome |

|---|---|---|---|

| Increase Precursor Supply | Tryptophan, Indole-3-Propionic Acid (IPA) | Overexpress tryptophan biosynthesis genes (trp operon) and the IPA synthesis pathway (fld gene cluster). | Increased availability of IPA for conversion to IPCoA. |

| Redirect Carbon Flux | Central Carbon Metabolism | Modify phosphotransferase systems to increase availability of precursors for aromatic pathways. purdue.edu | More carbon directed towards tryptophan and subsequently IPA. |

| Enhance Final Conversion Step | IPA → IPCoA | Overexpress a putative indolepropionyl-CoA synthetase/ligase gene. | Increased conversion of IPA to the target compound, IPCoA. |

| Eliminate Byproduct Formation | Competing Fermentative Pathways | Knockout of genes like ldhA (lactate dehydrogenase) or pflB (pyruvate formate-lyase) in E. coli. nih.gov | Reduced formation of competing byproducts, improving yield on substrate. |

| Optimize Redox/Energy Balance | ATP and CoA Pools | Overexpress pantothenate kinase (panK) to increase the intracellular pool of Coenzyme A. | Ensures sufficient CoA is available for thioesterification with IPA. |

Comparative Genomics and Transcriptomics for Pathway Elucidation and Evolutionary Insights

Omics-based approaches are indispensable for discovering the genes involved in IPCoA metabolism and understanding their evolutionary origins. These methods allow for a global, unbiased survey of an organism's genetic content and expression patterns.

Comparative Genomics: This approach involves comparing the genomes of organisms that can produce or metabolize IPA/IPCoA with those that cannot. By identifying genes or gene clusters that are exclusively present in the producer strains, researchers can pinpoint strong candidates for the metabolic pathway. For example, comparing the genomes of various Clostridium species could reveal a conserved gene cluster responsible for IPA metabolism that is absent in non-producing relatives. biorxiv.orgbiorxiv.org This method was instrumental in identifying the gene cluster in C. sporogenes responsible for the reductive metabolism of aromatic amino acids. nih.gov Such analyses provide insights into the horizontal gene transfer and evolutionary pressures that have shaped the distribution of this pathway in nature.

Transcriptomics: Transcriptomic analysis, typically via RNA sequencing (RNA-Seq), provides a snapshot of the genes being actively expressed under specific conditions. To identify IPCoA-related genes, one could compare the transcriptomes of a producer bacterium grown in the presence and absence of tryptophan. Genes that are significantly upregulated in the tryptophan-rich condition are likely involved in its metabolism to IPA and potentially IPCoA. This approach has been widely used to study the effects of IPA on host tissues, where treating cells with IPA revealed significant changes in the expression of hundreds of host genes, highlighting pathways related to inflammation and fibrosis. researchgate.netnih.gov The same methodology can be applied to the producing microbes themselves to elucidate the synthetic pathway.

Together, these omics approaches provide a powerful, data-driven strategy for pathway discovery. Genes identified through comparative genomics can be validated by transcriptomics and subsequently confirmed through functional characterization, leading to a comprehensive understanding of IPCoA metabolism and its evolution.

Table 3: Omics Approaches for Elucidating IPCoA Metabolism

| Omics Approach | Methodology | Potential Insights for IPCoA Research |

|---|---|---|

| Comparative Genomics | Whole-genome comparison of IPA-producing organisms (e.g., Clostridium sporogenes) vs. non-producing relatives. | Identification of unique genes and gene clusters potentially encoding the IPCoA metabolic pathway. Insights into the evolutionary origin and horizontal transfer of the pathway. |

| Transcriptomics (RNA-Seq) | Comparison of gene expression profiles of a producer organism under inducing (e.g., high tryptophan) vs. non-inducing conditions. | Identification of upregulated genes that are actively involved in the IPCoA pathway. Understanding the regulatory network that controls pathway expression. |

| Metabolomics | Analysis of the global metabolite profile of an organism or host system in response to genetic or environmental changes. | Confirmation of pathway intermediates and end-products. Quantifying the effects of metabolic engineering strategies on IPCoA production. |

Comparative Biochemistry and Evolutionary Biology of Indole Coenzyme a Metabolism

Conservation and Divergence of Coenzyme A Biosynthesis Pathways Across Domains of Life

Despite this overarching conservation, detailed comparative genomic analyses have revealed intriguing instances of divergence and convergent evolution. For example, while the enzymes responsible for the final four steps of CoA synthesis—the conversion of phosphopantothenate to CoA—are largely monophyletic, the enzymes for the synthesis of phosphopantothenate appear to have been recruited independently in bacterial and archaeal lineages through convergent evolution. nih.gov Furthermore, eukaryotes seem to have inherited the genes for pantothenate synthesis from bacteria. nih.gov

Some archaeal genomes possess homologues to bacterial enzymes involved in pantothenate biosynthesis, which phylogenetic analyses suggest were acquired through horizontal gene transfer from thermophilic bacteria. nih.gov Additionally, strong candidates for archaeal pantothenate synthetase and pantothenate kinase have been identified that are unrelated to their bacterial or eukaryotic counterparts, further highlighting the mosaic nature of this ancient pathway's evolution. nih.govoup.com

The following table summarizes the key enzymes in the canonical CoA biosynthesis pathway and notes on their evolutionary conservation.

| Enzyme | Function in CoA Biosynthesis | Evolutionary Conservation Notes |

| Pantothenate Kinase (PanK) | Phosphorylates pantothenate. | Different, unrelated enzymes in archaea compared to bacteria and eukaryotes. nih.govoup.com |

| Phosphopantothenylcysteine Synthase (PPCS) | Adds a cysteine residue to 4'-phosphopantothenate. | Generally conserved across all domains. |

| Phosphopantothenylcysteine Decarboxylase (PPCDC) | Decarboxylates phosphopantothenylcysteine. | Conserved across all domains. |

| Phosphopantetheine Adenylyltransferase (PPAT) | Adenylylates 4'-phosphopantetheine. | Generally conserved, with some divergence between bacterial and archaeal/eukaryotic forms. oup.com |

| Dephospho-CoA Kinase (DPCK) | Phosphorylates dephospho-CoA to form CoA. | Generally conserved across all domains. |

Evolutionary Trajectories of Indole-Metabolizing Enzymes and Pathways

The indole (B1671886) moiety of 3-Indolepropionyl-coenzyme A is derived from the amino acid tryptophan. The metabolic pathways that synthesize and modify indole-containing compounds, such as the plant hormone indole-3-acetic acid (IAA), have diverse and complex evolutionary histories. nih.govnih.gov Phylogenetic evidence suggests that IAA biosynthesis, a key aspect of indole metabolism, evolved independently in bacteria, microalgae, fungi, and plants, showcasing a remarkable example of convergent evolution. nih.gov

In plants, several tryptophan-dependent pathways for IAA biosynthesis have been identified, including the indole-3-pyruvic acid (IPA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetamide (B105759) (IAM) pathway, and the indole-3-acetaldoxime (IAOX) pathway. oup.comresearchgate.net The IPA pathway is considered a major route in plants and has also been found in green algae, suggesting an ancient origin. nih.gov However, the IAM pathway, common in bacteria, also exists in plants, though the plant enzymes for the initial conversion of tryptophan to IAM are different from their bacterial counterparts, again pointing to convergent evolution. nih.gov

The enzymes involved in these pathways have undergone extensive radiation and functional diversification. pnas.org For instance, the aromatic L-amino acid decarboxylase (AAAD) family, which is crucial for channeling aromatic amino acids into various metabolic pathways, has seen significant expansion and functional divergence during land plant evolution. pnas.org This contrasts with animals, where AAAD proteins have largely retained conserved functions in neurotransmitter synthesis. pnas.org

The evolution of fungal indole alkaloid biosynthesis also provides insights into the diversification of indole-metabolizing enzymes. researchgate.netnih.gov Fungi have evolved unique enzymes, including nonribosomal peptide synthetases, prenyltransferases, and flavin-dependent monooxygenases, to create a wide array of complex indole alkaloids. researchgate.net The evolutionary development of these enzymes has allowed fungi to produce a diverse range of biologically active molecules from a common indole scaffold. researchgate.netnih.gov

Convergent Evolution in Coenzyme-Dependent Metabolic Networks

Convergent evolution, where similar traits arise independently in different lineages, is a recurring theme in the evolution of metabolic networks that rely on coenzymes like CoA. The independent recruitment of enzymes for phosphopantothenate synthesis in bacteria and archaea is one such example within the CoA pathway itself. nih.gov

A striking illustration of convergent metabolic evolution is seen in the co-resident intracellular symbionts of insects. pnas.orgresearchgate.net For example, in cicadas, the symbiont Sulcia can produce most essential amino acids, but relies on its co-symbiont, Hodgkinia, for the rest. In sharpshooters, Sulcia is partnered with a different symbiont, Baumannia. Despite being phylogenetically distant and having vastly different genomes, Hodgkinia and Baumannia have converged on gene sets that provide similar and complementary amino acid biosynthetic capabilities to those of Sulcia. pnas.orgresearchgate.net This demonstrates how selective pressures can drive unrelated organisms to evolve similar metabolic solutions.

This principle can be extended to indole-CoA metabolism. The independent evolution of IAA biosynthesis pathways in different kingdoms suggests that the ability to produce this signaling molecule conferred a significant selective advantage, leading different lineages to arrive at similar biochemical outcomes using distinct enzymatic machinery. nih.gov The formation of 3-Indolepropionyl-coenzyme A, while a more specific metabolic step, is embedded within this broader context of convergent strategies for utilizing tryptophan and CoA.

Coenzymes as Molecular Fossils and Their Role in Early Metabolism

The central role and conserved nature of coenzymes like CoA have led to the hypothesis that they are "molecular fossils" of a very early stage in the evolution of life. utexas.edunih.gov This theory posits that many coenzymes are vestiges of a prebiotic "RNA world," where RNA molecules served as both genetic material and catalysts (ribozymes). researchgate.net The fact that many coenzymes, including CoA, NAD, and FAD, are nucleotides or contain nucleotide components lends support to this idea. utexas.edunih.govresearchgate.net

According to this hypothesis, these ribonucleotide cofactors may have initially acted as catalysts on their own or in conjunction with ribozymes. researchgate.net As protein-based enzymes evolved, these pre-existing coenzymes were co-opted and integrated into protein active sites, where they continued to perform their essential catalytic functions. utexas.edu The coenzyme-binding sites of modern enzymes may, therefore, be remnants of the earliest proteins. utexas.edu

These "biochemical fossils" provide a window into the transition from geoenergetic processes on the early Earth to the bioenergetic pathways of the first organisms. The persistence of these ancient cofactors in modern metabolism underscores their fundamental importance in mediating essential reactions like group transfers and redox chemistry. researchgate.net The involvement of CoA in the metabolism of an ancient molecule like indole, derived from tryptophan, connects a primordial catalytic scaffold to a fundamental building block of life, painting a picture of how complex metabolic networks were built upon an ancient molecular toolkit.

Future Perspectives and Emerging Research Areas in 3 Indolepropionyl Coenzyme a Biology

Elucidation of Novel Metabolic Branches and Uncharacterized Enzymes

The metabolic pathway leading to IPCoA is a multi-step enzymatic process primarily carried out by specific gut bacteria, most notably Clostridium sporogenes. nih.gov While the general route from tryptophan is outlined, significant opportunities exist for discovering novel metabolic diversions and fully characterizing the enzymes involved.

The established reductive pathway proceeds from tryptophan to indole-3-pyruvic acid, then to indole-3-lactic acid (ILA). The subsequent steps involve CoA-activated intermediates. The enzyme complex phenyllactate dehydratase (FldBC), along with a CoA-transferase (FldA) and an initiator protein (FldI), catalyzes the conversion of (R)-phenyllactate to (E)-cinnamate, and is also responsible for the analogous reaction converting a CoA derivative of ILA to (E)-3-(indol-3-yl)acryloyl-CoA. nih.govuniprot.org The final step is the reduction of this acryloyl-CoA intermediate to 3-Indolepropionyl-CoA, a reaction likely catalyzed by a type of acyl-CoA dehydrogenase. frontiersin.org

However, the enzymes responsible for these transformations, particularly the specific acyl-CoA dehydrogenase, are not fully characterized in the context of this pathway. Furthermore, the potential for IPCoA to be a substrate for other, currently unknown, metabolic branches is an exciting area of future research. It is plausible that bacteria could utilize IPCoA as a building block for more complex indole-containing natural products or catabolize it further under specific environmental conditions. Identifying the enzyme that would activate IPA back to IPCoA (a putative Indolepropionyl-CoA synthetase or ligase) is a critical gap in our knowledge, as this would be essential for any subsequent metabolic use of IPA by the host or other microbes.

| Enzyme/Complex | Gene(s) | Function in Pathway | EC Number | Status |

| Aromatic amino acid aminotransferase | Multiple | Tryptophan → Indole-3-pyruvic acid | - | Characterized |

| Phenyllactate dehydrogenase | Multiple | Indole-3-pyruvic acid → Indole-3-lactic acid | - | Characterized |

| Phenyllactate Dehydratase Complex | fldAIBC | (R)-3-(indol-3-yl)lactoyl-CoA → (E)-3-(indol-3-yl)acryloyl-CoA + H₂O | 4.2.1.175 | Partially Characterized nih.govuniprot.org |

| Acyl-CoA dehydrogenase | Putative | (E)-3-(indol-3-yl)acryloyl-CoA → 3-Indolepropionyl-CoA | - | Uncharacterized |

| Indolepropionyl-CoA Synthetase | Putative | 3-Indolepropionic acid + CoA → 3-Indolepropionyl-CoA | - | Uncharacterized |

This table outlines the key enzymatic steps in and related to the formation of 3-Indolepropionyl-CoA. The characterization status highlights areas for future research.

Systems Biology Approaches for Comprehensive Network Understanding and Flux Analysis

To fully comprehend the role of IPCoA, it is essential to understand its metabolic context within the producing organism. Systems biology approaches, such as genome-scale metabolic modeling and flux balance analysis (FBA), are powerful tools for this purpose. mdpi.com These computational methods can predict metabolic fluxes—the rates of conversion between metabolites—throughout an organism's entire metabolic network.

Applying FBA to Clostridium sporogenes could reveal how the flux through the IPCoA-producing pathway is balanced against other cellular objectives, such as growth and energy production. nih.govnih.gov It could help predict how different dietary inputs (e.g., availability of tryptophan versus other amino acids or carbohydrates) affect the production of IPCoA and, consequently, IPA. frontiersin.org Such models, validated with experimental data from techniques like untargeted metabolomics, can generate testable hypotheses about pathway regulation and identify metabolic bottlenecks or potential targets for genetic engineering to enhance IPA production. mdpi.com An in silico analysis of gut bacterial genomes has already highlighted that the capacity to produce IPA is limited to a few genera, including Clostridium, making targeted modeling highly relevant. frontiersin.org

Biocatalytic and Synthetic Biology Applications for Novel Compound Synthesis

The enzymes of the tryptophan metabolic pathways are powerful tools for biocatalysis and synthetic biology. nih.gov A prominent example is Tryptophan Synthase (TrpS), which has been extensively engineered to produce a wide variety of non-canonical tryptophan analogues for research and pharmaceutical development. nih.govacs.org This work has established a clear precedent for leveraging these enzymatic scaffolds to create novel molecules.

Similarly, the enzymes of the IPCoA pathway hold significant potential. The phenyllactate dehydratase complex, which acts on a CoA-activated indole (B1671886) substrate, could be a target for protein engineering. By modifying its substrate specificity, it might be possible to create biocatalytic routes to novel indole-based compounds, including polymers or drug precursors. Engineered microorganisms could be designed to channel tryptophan or other precursors through a modified IPCoA pathway to synthesize specialty chemicals in a sustainable manner. nih.gov

Role in Inter-Kingdom Signaling and Microbiome Interactions

The production of IPCoA is intrinsically linked to inter-kingdom signaling, as it is the direct precursor to IPA, a metabolite with profound effects on host physiology. nih.gov IPA functions as a signaling molecule by interacting with host nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov

Activation of PXR in intestinal cells by IPA helps maintain the gut barrier function and restrain inflammation. nih.govmdpi.comresearchgate.net Studies have shown that IPA's interaction with PXR in intestinal fibroblasts can limit inflammatory and fibrotic responses. nih.govnih.gov Concurrently, IPA can modulate immune responses through AhR. For instance, IPA has been shown to enhance macrophage phagocytosis and protect against septic injury in an AhR-dependent manner. nih.gov The metabolic flux through the IPCoA pathway within gut bacteria therefore directly regulates the amount of IPA available to the host, influencing immune homeostasis and mucosal integrity. nih.gov This positions the IPCoA metabolic node as a critical control point in host-microbiome communication.

Investigating IPCoA in Broader Metabolic Dysregulation Contexts

Given the significant signaling role of its product, dysregulation of the IPCoA pathway is increasingly implicated in broad metabolic disorders. The concentration of circulating IPA, which reflects the metabolic output of this pathway, has been identified as a potential biomarker for several conditions. frontiersin.org

Numerous studies have linked lower serum levels of IPA with a higher risk of developing Type 2 Diabetes (T2D). nih.govmdpi.comencyclopedia.pub An IPA-enriched diet has been shown to improve glucose metabolism and reduce insulin (B600854) levels in animal models, suggesting that enhancing the flux through the IPCoA pathway could be a therapeutic strategy. mdpi.comnih.gov

The role of the pathway in liver health is more complex. Lower circulating IPA has been associated with the presence of liver fibrosis in humans, and IPA treatment reduced the activation of hepatic stellate cells in vitro, suggesting a protective role. nih.govresearchgate.net However, other research has shown that IPA can directly activate hepatic stellate cells through ROS-dependent signaling pathways, indicating a potential to promote fibrosis under certain conditions. mdpi.comnih.gov Furthermore, some animal studies found that IPA supplementation did not protect against the metabolic consequences of a Western diet and may have even worsened some parameters. physiology.orgphysiology.org These conflicting findings underscore the need for further research to understand the context-dependent effects of modulating the IPCoA/IPA pathway in metabolic diseases.

| Disease Context | Observation | Potential Implication |

| Type 2 Diabetes | Lower circulating IPA is associated with a higher risk of T2D. nih.govencyclopedia.pub | Increasing flux through the IPCoA pathway may be protective. |

| Liver Fibrosis / NAFLD | Circulating IPA is lower in individuals with liver fibrosis. nih.gov | IPA may have hepatoprotective potential by reducing stellate cell activation. researchgate.net |

| Liver Fibrosis (conflicting) | IPA can directly activate hepatic stellate cells in vitro via ROS signaling. mdpi.comnih.gov | High levels of IPA could potentially exacerbate liver fibrosis in certain contexts. |

| Inflammatory Bowel Disease | IPA, via PXR, restrains intestinal inflammation and fibrosis. nih.govnih.gov | A healthy IPCoA pathway is important for gut mucosal homeostasis. |

| Cardiometabolic Health | Supplementation with IPA did not improve outcomes in mice on a Western diet. physiology.org | The benefits of IPA may be dependent on diet and underlying metabolic state. |

This table summarizes the observed associations between the output of the 3-Indolepropionyl-CoA pathway (IPA) and various states of metabolic dysregulation.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3-Indolepropionyl-coenzyme A in biological samples?

To ensure accurate detection, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used. This method allows for separation based on polarity and mass-to-charge ratios, critical for distinguishing 3-Indolepropionyl-CoA from structurally similar indole derivatives . Calibration curves should be generated using synthetic standards, and internal standards (e.g., isotopically labeled analogs) must be included to correct for matrix effects .

Q. How can researchers confirm the stability of 3-Indolepropionyl-coenzyme A under varying experimental conditions (e.g., pH, temperature)?

Stability assays should involve incubating the compound under controlled conditions (e.g., pH 6–8, 4–37°C) and quantifying degradation over time via UV-Vis spectroscopy (using its indole-specific absorbance at ~280 nm) or LC-MS. Buffer composition (e.g., presence of divalent cations like Mg²⁺) must be standardized, as coenzyme A derivatives are prone to hydrolysis in acidic or metal-free environments .

Q. What are the primary biosynthetic pathways for 3-Indolepropionyl-coenzyme A in microbial systems?

The compound is likely synthesized via indole-3-pyruvate transamination or decarboxylation pathways, analogous to tryptophan metabolism. Researchers should employ isotopic tracing (e.g., ¹³C-labeled glucose or tryptophan) in microbial cultures, followed by NMR or MS analysis to track carbon flux . Gene knockout studies targeting acyl-CoA ligases or transferases can further validate enzymatic steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity of 3-Indolepropionyl-coenzyme A-dependent enzymes across studies?

Discrepancies often arise from assay conditions (e.g., cofactor availability, ionic strength). To address this, standardize assays using purified enzymes under controlled kinetic parameters (Km, Vmax) and validate with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. spectrophotometric activity assays). Cross-reference findings with structural data (e.g., X-ray crystallography of enzyme-inhibitor complexes) to identify allosteric modulation .

Q. What experimental strategies are effective for characterizing the active-site interactions of 3-Indolepropionyl-coenzyme A with target enzymes?

Use mechanism-based inhibitors (e.g., 3-chloropropionyl-CoA analogs) to covalently label active-site residues, followed by proteolytic digestion and LC-MS/MS peptide mapping . Site-directed mutagenesis of candidate residues (e.g., cysteine or histidine) can confirm functional roles. Molecular dynamics simulations paired with docking studies provide complementary insights into binding energetics .

Q. How should researchers design experiments to investigate the metabolic fate of 3-Indolepropionyl-coenzyme A in plant or animal models?

Employ stable isotope-labeled 3-Indolepropionyl-CoA (e.g., ¹⁵N-indole or deuterated propionyl groups) in tracer studies. Tissue-specific metabolic profiling via LC-MS and flux balance analysis can map incorporation into downstream products (e.g., auxins in plants or propionyl-CoA derivatives in mammals). Ensure ethical compliance for animal studies, including IACUC-approved protocols and sample size justification .

Methodological Considerations for Data Reliability

Q. What statistical approaches are critical for analyzing dose-response relationships in 3-Indolepropionyl-coenzyme A toxicity studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Replicate experiments at least three times, and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For omics data, false discovery rate (FDR) correction is essential to account for multiple comparisons .

Q. How can researchers ensure reproducibility in synthesizing 3-Indolepropionyl-coenzyme A analogs?

Document synthetic protocols in detail, including purification steps (e.g., reverse-phase HPLC gradients) and characterization data (NMR chemical shifts, HRMS spectra). Publish negative results (e.g., failed coupling reactions) to guide optimization. Collaborative validation via independent lab replication is strongly advised .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies using 3-Indolepropionyl-coenzyme A in vertebrate models?

Adhere to ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and power analysis. For human cell lines, obtain informed consent (if applicable) and declare Institutional Review Board (IRB) approval in publications .

Q. How should researchers address conflicting data on the ecological impact of 3-Indolepropionyl-coenzyme A in soil microbiomes?

Conduct meta-analyses of existing datasets to identify methodological heterogeneity (e.g., sequencing depth in metagenomic studies). Validate hypotheses using gnotobiotic models to isolate microbial interactions. Transparently report limitations, such as sampling bias or unmeasured covariates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.